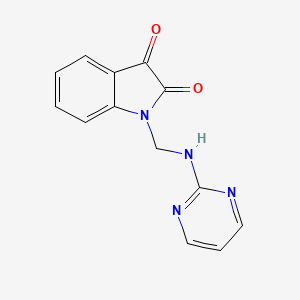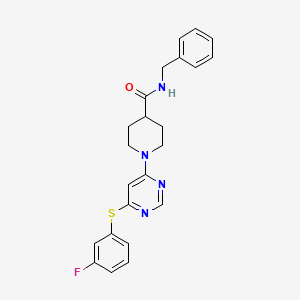![molecular formula C10H8ClN3O B2512638 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-80-4](/img/structure/B2512638.png)
4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the condensation of unsubstituted and methyl- or chlorine-substituted aromatic amine with formaldehyde . This process usually requires acid catalysis . For example, 2-Chloro-4-(o-chloroanilino-methyl)-phenylamine could be formed by isomeric rearrangement of N, N ′-bis-(2-chlorophenyl)-methane diamine over HY zeolite .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one” are not fully detailed in the search results. It is known that the compound is not soluble in water .
科学的研究の応用
Synthesis and Structural Studies
- 4-[(4-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one and similar compounds have been synthesized and studied for their structural properties. For instance, a study described the synthesis of spiro-fused pyrazolones, where a hydroxylamine reaction with 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles led to compounds mainly present as (Z)-2,4-dihydro-4-[(hydroxyamino)methylene]-3H-pyrazol-3-ones (Holzer et al., 2003). These compounds were further treated to produce triazaspiro[2.4]hepta-1,6-dien-4-ones, with their structure confirmed by single-crystal X-ray analysis and NMR spectroscopy.
Spectroscopic and Computational Studies
- Studies have also focused on the spectroscopic and computational analysis of pyrazolone derivatives. A research paper investigated the structure of 5-Methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, determining that they exist predominantly in a specific tautomeric form with intramolecular hydrogen bonding (Rockley & Summers, 1981). Another study synthesized pyrazole derivatives with 4-[(4-chlorophenylamino)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, performing quantum mechanical calculations and testing for antibacterial and antitumor properties (Hamama et al., 2012).
Crystallographic Analysis
- Crystallographic analysis of these compounds provides insights into their molecular geometry and potential applications. For example, a study of (4Z)-4-[(4-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one revealed detailed information about its crystal packing and molecular conformation stabilized by intramolecular hydrogen bonding (Chi et al., 2009).
Mass Spectral Analysis
- Mass spectral analysis of these compounds, including fragmentation patterns, is another key area of research. This helps in understanding the stability and reactivity of these molecules under different conditions. A study elucidated the mass spectral fragmentation patterns of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one derivatives, identifying the principal fragmentation routes and minor routes involving the loss of various groups (Keats et al., 1982).
Biological and Pharmacological Investigations
- While excluding specific drug use and side effects, there's research investigating the broader biological activities of these compounds. For instance, studies have explored their potential antibacterial, antitumor, and antimalarial activities. These applications are derived from their unique structural and chemical properties, making them candidates for further pharmaceutical development (Al-Adiwish et al., 2017).
特性
IUPAC Name |
4-[(4-chlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-1-3-9(4-2-8)12-5-7-6-13-14-10(7)15/h1-6H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHJRNKWSPGTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=CNNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{2-[2-(allylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2512555.png)
![N-(3,4-dimethoxyphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2512557.png)
![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B2512558.png)
![N-(4-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2512560.png)
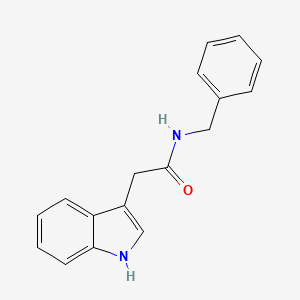

![3-[4-(Acetyloxymethyl)phenyl]benzoic acid](/img/structure/B2512566.png)
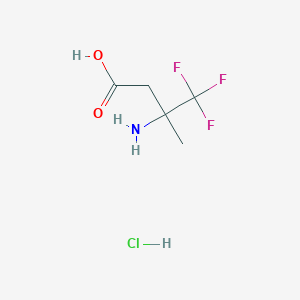
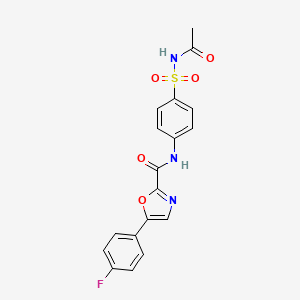
![3-[(4-bromophenyl)sulfonyl]-N-(2-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2512571.png)
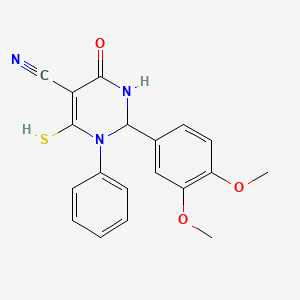
![4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2512575.png)
